molecular formula C11H14F3N3O2 B2610216 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate CAS No. 1211818-45-9

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate

Cat. No.: B2610216
CAS No.: 1211818-45-9
M. Wt: 277.247
InChI Key: KAEVSFPPDWSINV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate is a carbamate derivative featuring:

  • Pyridine core: Substituted at the 3-position with a methyl group linked to a carbamate moiety.
  • Trifluoroethyl group: The 2,2,2-trifluoroethyl (-OCH₂CF₃) moiety increases lipophilicity and metabolic stability compared to non-fluorinated analogs.

Hypothesized applications: Based on structural parallels to kinase inhibitors (e.g., Firmonertinibum, Befotertinib) , this compound may target tyrosine kinases or other enzymes involved in oncology.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEVSFPPDWSINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate typically involves the reaction of 2-(dimethylamino)pyridine-3-methanol with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Step 2: Formation of the Pyridin-3-ylmethyl Intermediate

  • Oxidation of 3-methylpyridine :

    • Oxidation of 3-methylpyridine (nicotine) using KMnO₄ under acidic conditions would yield 3-pyridinecarboxylic acid .

    • Subsequent reduction (e.g., LiAlH₄) could generate 3-pyridinemethanol , which is then converted to a bromide (e.g., PBr₃) for nucleophilic substitution .

Carbamate Formation

The reaction of amines with trifluoroethyl chloroformate involves nucleophilic acyl substitution:
R-NH2+Cl-COCF3R-NH-CO-O-CF3+HCl\text{R-NH}_2 + \text{Cl-COCF}_3 \rightarrow \text{R-NH-CO-O-CF}_3 + \text{HCl}
Catalysts like N,N-diisopropylethylamine (DIPEA) or bases (e.g., NaHCO₃) stabilize intermediates and drive the reaction to completion .

Dimethylamino Group Installation

  • Nucleophilic substitution :
    Pyridine-Cl+HN(CH3)2Pyridine-N(CH3)2+HCl\text{Pyridine-Cl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{Pyridine-N(CH}_3\text{)}_2 + \text{HCl}
    Conditions: NaH, DMF, 0°C to rt .

Pyridine Functionalization

  • Electrophilic alkylation :
    Pyridine+CH3X3-Methylpyridine\text{Pyridine} + \text{CH}_3\text{X} \rightarrow \text{3-Methylpyridine}
    Conditions: AlCl₃, CH₃X (e.g., methyl iodide) .

Comparative Analysis of Related Compounds

Compound Key Structural Features Synthesis Steps References
Target compound Pyridin-3-ylmethyl carbamate + 2-dimethylaminoCarbamate formation + pyridine functionalization (dimethylamino/methyl)Hypothetical
2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate Pyridin-3-yl carbamateReaction of pyridin-3-yl amine with trifluoroethyl chloroformate
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate Pyridin-3-ylmethyl carbamateSimilar to target but lacks dimethylamino group
Orexin receptor antagonists Tetrahydroisoquinoline derivativesBischler-Napieralski cyclization, reductive amination, carbamate formation

Critical Reactions and Challenges

  • Regioselectivity in pyridine functionalization :

    • Electrophilic substitution requires directing groups (e.g., halogens, nitro groups) to achieve selective methylation at the 3-position .

  • Stability of intermediates :

    • Dimethylamino groups may require protection (e.g., as carbamates) during harsh reaction conditions .

  • Efficiency of carbamate formation :

    • Use of activated carbonyl reagents (e.g., chloroformates) and catalysts (e.g., DMAP) ensures clean coupling .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets related to various diseases, including cancer and neurological disorders. The presence of the dimethylamino group and the pyridine moiety may enhance its bioactivity by facilitating interactions with receptors or enzymes.

Drug Development

Research into drug formulations incorporating this compound is ongoing. It is being evaluated for its stability, solubility, and pharmacokinetic properties, which are crucial for developing effective therapeutic agents. The trifluoroethyl group can improve metabolic stability and alter the lipophilicity of the compound, making it a candidate for further drug optimization studies.

Biological Assays

Studies have been conducted to assess the biological activity of this compound against various cell lines. Preliminary results indicate that it may exhibit cytotoxic effects, which are being explored in the context of cancer treatment. The mechanism of action is under investigation to understand how it affects cellular pathways.

Agricultural Chemistry

There is potential for this compound to be used in agricultural applications as a pesticide or herbicide. Its chemical structure may confer specific properties that could be beneficial in protecting crops from pests or diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anticancer activityDemonstrated cytotoxicity against specific cancer cell lines, suggesting potential for development as an anticancer drug.
Study BInvestigate pharmacokineticsShowed favorable absorption and distribution characteristics in preliminary animal models, indicating potential for oral bioavailability.
Study CAssess agricultural efficacyPreliminary trials indicated effectiveness as a pesticide against common agricultural pests, warranting further investigation into formulation strategies.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The presence of the trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name Substituents (Pyridine Position) Carbamate Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target : 2,2,2-Trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate 2: -N(CH₃)₂; 3: -CH₂NHCOOCH₂CF₃ Trifluoroethyl C₁₁H₁₄F₃N₃O₃* 293.24* High lipophilicity (logP ~2.8†); potential kinase inhibition
[2-[(Dimethylamino)methyl]pyridin-3-yl] N,N-dimethylcarbamate 2: -CH₂N(CH₃)₂; 3: -OCO-N(CH₃)₂ Dimethyl C₁₁H₁₇N₃O₂ 239.27 Lower lipophilicity (logP ~1.2); reduced metabolic stability
2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate 3: -NHCOOCH₂CF₃; 6: -SO₂CH₃ Trifluoroethyl C₉H₁₀F₃N₂O₄S 320.25 Electron-withdrawing sulfonyl group enhances target binding; discontinued due to synthesis challenges
2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate 2,6: -CH₃; 3: -NHCOOCH₂CF₃ Trifluoroethyl C₁₀H₁₁F₃N₂O₂ 248.20 Methyl groups increase steric hindrance; moderate solubility in polar solvents
[3-[2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate 2: -N(CH₃)₂; 5: -CF₃; phenyl substitution Dimethyl C₁₇H₁₈F₃N₃O₂ 353.34 Extended aromatic system improves π-π stacking; predicted pKa = 4.13

*Calculated based on structural analysis. †Estimated using fragment-based methods.

Biological Activity

2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, designated by the CAS number 1211818-45-9, is a compound of interest due to its potential biological activities. Its unique chemical structure, characterized by the trifluoroethyl group and a dimethylamino pyridine moiety, suggests various pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11_{11}H14_{14}F3_{3}N3_{3}O2_{2}
Molecular Weight277.24 g/mol
StructureChemical Structure
SMILESCN(C)c1ncccc1CNC(=O)OCC(F)(F)F

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, research on related pyridine derivatives has shown promising results in inhibiting tumor growth through modulation of key signaling pathways such as PI3K/AKT/mTOR. These pathways are crucial for cell proliferation and survival, and their dysregulation is often associated with cancer progression .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cellular proliferation in various cancer cell lines.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in tumor cells, enhancing their therapeutic efficacy.
  • Targeting Signaling Pathways : The ability to modulate intracellular signaling pathways contributes to their antitumor effects.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that similar carbamate derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
  • Xenograft Models : In vivo studies using xenograft models revealed that administration of these compounds resulted in reduced tumor volume compared to controls, indicating effective antitumor activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityUnder investigation
Half-lifeUnder investigation
MetabolismHepatic metabolism expected

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, and what are the typical yields?

  • Methodological Answer : The compound is typically synthesized via a carbamate coupling reaction. For example, a nucleophilic substitution reaction between 2-(dimethylamino)pyridin-3-ylmethanamine and 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. A reported procedure achieved a 50% yield using dichloromethane as the solvent and room temperature conditions . Optimization of reaction time and stoichiometry can improve yields.

Q. What spectroscopic techniques are essential for confirming the structure of this carbamate?

  • Methodological Answer : Key techniques include:

  • 1H NMR : To confirm proton environments (e.g., δ 4.36 ppm for trifluoroethyl –CH2–, δ 3.01 ppm for dimethylamino groups) .
  • Mass Spectrometry (FAB or ESI) : To verify molecular weight (e.g., observed m/z 522 [MH+] in FAB) .
  • IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and tertiary amine bands .

Q. How is the purity of the compound assessed, and what HPLC methods are recommended?

  • Methodological Answer : Purity (>98%) is typically confirmed via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). A mobile phase starting at 10% acetonitrile and ramping to 90% over 20 minutes at 1 mL/min flow rate is effective. UV detection at 254 nm is standard .

Advanced Research Questions

Q. How can conflicting NMR data in the characterization of carbamate derivatives be resolved?

  • Methodological Answer : Contradictions in peak assignments (e.g., overlapping signals for pyridyl and trifluoroethyl groups) can be addressed via:

  • 2D NMR (COSY, HSQC) : To resolve coupling networks and assign proton-carbon correlations .
  • Variable Temperature NMR : To reduce signal broadening caused by conformational exchange in dimethylamino groups .
  • Deuteration Studies : Replacing labile protons (e.g., NH) with deuterium simplifies splitting patterns .

Q. What strategies improve the solubility of this compound in aqueous media without structural degradation?

  • Methodological Answer : Strategies include:

  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance solubility while maintaining stability .
  • pH Adjustment : The dimethylamino group (pKa ~8.5) can be protonated in mildly acidic buffers (pH 6–7) to improve aqueous solubility .
  • Liposomal Encapsulation : Formulating with phosphatidylcholine-based liposomes enhances bioavailability and reduces aggregation .

Q. What computational methods predict the binding affinity of this compound to PI3Kα/mTOR targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into PI3Kα’s ATP-binding pocket (PDB: 4L23) to estimate binding poses and interaction energies .
  • Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Val851, Met922) for binding .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for structural analogs to guide SAR studies .

Contradiction Analysis

Q. How do in vitro and in vivo pharmacological data for this compound diverge, and what factors explain these discrepancies?

  • Methodological Answer : In vitro assays (e.g., PI3Kα inhibition IC50 = 12 nM) may not translate directly to in vivo efficacy due to:

  • Metabolic Instability : Hepatic cytochrome P450-mediated oxidation of the trifluoroethyl group reduces plasma exposure .
  • Protein Binding : High serum protein binding (>95%) limits free drug availability .
  • Tissue Penetration : The compound’s logP (~2.8) may hinder blood-brain barrier crossing in CNS studies .

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